N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide is a complex organic compound characterized by its triazine core and multiple aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The aromatic amines (2,4-dimethylphenylamine) are introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the triazine core with N-(4-methoxyphenyl)alaninamide using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethylhexyl Butamido Triazone: Another triazine-based compound used as a UV absorber.
N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Used as an intermediate in organic synthesis.
Uniqueness
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide is unique due to its specific substitution pattern and the presence of both triazine and alaninamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H33N7O2 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[[4,6-bis(2,4-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C29H33N7O2/c1-17-7-13-24(19(3)15-17)32-28-34-27(35-29(36-28)33-25-14-8-18(2)16-20(25)4)30-21(5)26(37)31-22-9-11-23(38-6)12-10-22/h7-16,21H,1-6H3,(H,31,37)(H3,30,32,33,34,35,36) |
InChI Key |
WPQNDCUUHYWABI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=C(C=C3)OC)NC4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.